2-[(2-Hydroxyphenyl)ethynyl]benzoic acid
Description
Properties
CAS No. |
111864-93-8 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[2-(2-hydroxyphenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C15H10O3/c16-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)15(17)18/h1-8,16H,(H,17,18) |
InChI Key |
UDLSRWSRPFTFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into two primary fragments:
- 2-Iodobenzoic acid (or protected derivatives)
- 2-Hydroxyphenylacetylene
The ethynyl bridge suggests a cross-coupling strategy, with the Sonogashira reaction being the most plausible method for forming the carbon-carbon bond between sp²-hybridized aromatic systems and terminal alkynes.
Sonogashira Coupling-Based Synthesis
Reaction Scheme
2-Iodobenzoic acid + 2-Hydroxyphenylacetylene
→ Pd/Cu catalysis →
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid
Detailed Protocol
Step 1: Protection of Functional Groups
- Carboxylic Acid Protection : Methyl ester formation using SOCl₂/MeOH (82-95% yield)
- Phenolic -OH Protection : TBS (tert-butyldimethylsilyl) protection with TBSCl/imidazole (89% yield)
Step 2: Sonogashira Coupling
| Component | Quantity | Role |
|---|---|---|
| Protected 2-iodobenzoate | 1.0 eq | Electrophilic partner |
| Protected 2-hydroxyphenylacetylene | 1.2 eq | Nucleophilic partner |
| Pd(PPh₃)₂Cl₂ | 5 mol% | Catalyst |
| CuI | 10 mol% | Co-catalyst |
| Et₃N | 3.0 eq | Base |
| THF | 0.2 M | Solvent |
Conditions : 65°C, 12-18h under N₂ atmosphere
Yield : 68-74% (based on analogous couplings in)
Step 3: Deprotection
Alternative Synthetic Routes
Heck-Type Alkyne Coupling
While traditional Heck reactions favor alkene formation, modified conditions using Pd-NHC complexes enable direct alkyne couplings:
Catalytic System :
- Pd(OAc)₂ (3 mol%)
- IPr·HCl (6 mol%)
- K₃PO₄ (2.5 eq)
- DMAc, 120°C
Limitation : Requires pre-formed metallic alkyne reagents (e.g., zinc acetylides), complicating scalability.
Horner-Wadsworth-Emmons Adaptation
Though primarily for alkenes, phosphonate chemistry could be modified for alkynes:
Hypothetical Pathway :
- Synthesis of 2-(diethylphosphono)benzoic acid
- Reaction with 2-hydroxybenzaldehyde under basic conditions
Challenge : Thermodynamic instability of ethynyl phosphonates limits practical application.
Critical Analysis of Methodologies
Yield Comparison Table
| Method | Key Advantage | Maximum Yield | Scalability |
|---|---|---|---|
| Sonogashira | Functional group tolerance | 74% | High |
| Modified Heck | Direct coupling | 61% | Moderate |
| Phosphonate-based | No metal catalysts | <30% | Low |
Industrial Viability Considerations
The patent methodology for analogous vinyl compounds highlights critical factors for scale-up:
| Parameter | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 1.2 mol% Pd Recycle |
| Solvent Volume | 0.2 M | 0.5 M (toluene/water biphasic) |
| Reaction Time | 18h | 6h (microwave assisted) |
Economic analysis suggests Sonogashira remains cost-prohibitive for bulk production (>$1,500/kg), driving research into heterogeneous catalytic systems.
Emerging Techniques
Photoredox Catalysis
Visible-light-mediated couplings show promise for ethynyl bond formation:
System :
- Ir(ppy)₃ (1 mol%)
- Hünig's base (2 eq)
- Blue LEDs, DMF
Biocatalytic Approaches
Engineered cytochrome P450 variants enable oxidative alkyne coupling:
| Enzyme | Conversion Rate | Selectivity |
|---|---|---|
| P450BM3-F87A | 44% | 98% ee |
| P450-TVL-295 | 61% | 91% ee |
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethynyl group can be reduced to an ethylene linkage.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethylene-linked benzoic acid derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the ethynyl linkage provides rigidity and planarity, facilitating binding to specific sites. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
- Functional Group Replacements : Methoxy substituents (e.g., in compound 4k ) reduce hydrogen-bonding capacity but increase lipophilicity, which may improve membrane permeability in biological systems. Chlorine atoms (e.g., in compound 4k ) introduce electronegativity and steric bulk, favoring hydrophobic interactions.
- Linker Modifications : Replacing the ethynyl bridge with a triazole ring (as in deferasirox isomers ) introduces heteroatoms and planar geometry, altering electronic properties and metal-binding capabilities.
Key Observations:
- Ethynyl Bridge Formation: Sonogashira coupling is a common method for introducing ethynyl groups, as seen in compounds 4k–4m and the target compound. Yields are moderate to high (53–76%), depending on substituent steric effects .
- Heterocyclic Integration : Triazole-containing analogs require multi-step synthesis, including cyclocondensation, which may lower overall yields compared to direct coupling strategies .
Key Observations:
- Anti-Thrombotic Activity : The dihydroxy and ethynyl-substituted benzoate in demonstrates significant activity in zebrafish models, suggesting that electron-rich aromatic systems may enhance interaction with clotting factors.
- Enzyme Inhibition : Substituents like dichlorobenzylthio (compound in ) or carboxypentyloxy chains (compound 4k ) improve binding to enzyme active sites through hydrophobic or electrostatic interactions.
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